Z-Tyr-leu-NH2

説明

Contextualization of Z-Tyr-leu-NH2 as a Protected Dipeptide Amide

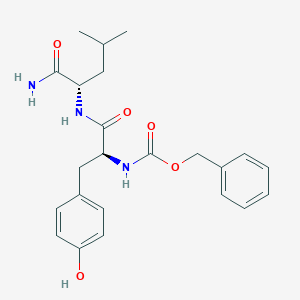

This compound, also known as Z-Tyrosyl-Leucine amide, is a synthetic peptide derivative that consists of a dipeptide core composed of tyrosine and leucine (B10760876). vulcanchem.com Structurally, it is defined by three key features: a tyrosine residue linked to a leucine residue, an N-terminal benzyloxycarbonyl (Z) group protecting the tyrosine's amino group, and a C-terminal amide (-NH2) group in place of a carboxylic acid. vulcanchem.com This specific arrangement makes it a "protected dipeptide amide." The presence of these modifications renders the compound a valuable intermediate or model in various applications within peptide chemistry, such as in the development of synthesis methodologies and in structure-activity relationship (SAR) studies. vulcanchem.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | benzyl (B1604629) N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate vulcanchem.com |

| Molecular Formula | C23H29N3O5 vulcanchem.com |

| Molecular Weight | 427.5 g/mol vulcanchem.com |

| CAS Number | 17331-91-8 vulcanchem.com |

Significance of N-terminal Benzyloxycarbonyl (Z) Protection in Peptide Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic and peptide synthesis. bachem.comtotal-synthesis.com Introduced by Max Bergmann and Leonidas Zervas in the 1930s, its development was a milestone that enabled the controlled, stepwise synthesis of oligopeptides for the first time. total-synthesis.comwikipedia.orgthieme-connect.de The primary function of the Z-group is to mask the nucleophilicity of the N-terminal amino group of an amino acid. wikipedia.org This protection is critical during the formation of a peptide bond, as it prevents the reactive amino group from engaging in unwanted side reactions or uncontrolled polymerization when the carboxylic acid group of the same amino acid is activated for coupling. peptide.com

The Z-group is typically installed by reacting the amino acid with benzyl chloroformate (also known as Z-Cl). total-synthesis.comwikipedia.org It forms a stable carbamate (B1207046) linkage that is resistant to a range of chemical conditions, including basic and mildly acidic environments, making it orthogonal to many other protecting groups used in synthesis. total-synthesis.compeptide.com The removal, or deprotection, of the Z-group is commonly achieved through catalytic hydrogenolysis or by treatment with strong acids like hydrogen bromide in acetic acid, conditions that cleave the benzyl-oxygen bond to release the free amine. bachem.comthieme-connect.de While it has been largely utilized in solution-phase peptide synthesis, its application in modern solid-phase peptide synthesis is less common compared to groups like Fmoc and Boc. peptide.com

Importance of C-terminal Amidation (-NH2) in Synthetic Peptide Design

In nature, a significant portion of biologically active peptides, including many peptide hormones, feature a C-terminal amide instead of a free carboxyl group (-COOH). nih.govdigitellinc.comprotpi.ch This post-translational modification is often crucial for their biological function. nih.govprotpi.ch Consequently, C-terminal amidation is a vital and common modification in the design of synthetic peptides for therapeutic and research purposes. digitellinc.comjpt.com

The primary benefits of C-terminal amidation include:

Enhanced Stability: Replacing the negatively charged carboxylate group with a neutral amide group makes the peptide more resistant to degradation by carboxypeptidases, thereby increasing its metabolic stability and half-life. protpi.chlifetein.com

Mimicking Native Structures: Amidation allows synthetic peptides to more closely resemble the structure of their native counterparts, which can be essential for proper receptor recognition and binding affinity. jpt.comlifetein.com

Improved Biological Activity: By neutralizing the C-terminal charge and enhancing stability, amidation can lead to a dramatic increase in the peptide's potency and biological activity, in some cases by several orders of magnitude compared to the free-acid version. digitellinc.comlifetein.com

Overview of Tyrosine and Leucine Residues in Oligopeptide and Polypeptide Architectures

Tyrosine (Tyr) is classified as a polar, uncharged amino acid. britannica.com Its defining feature is a large, aromatic side chain containing a phenol (B47542) group. vulcanchem.combritannica.com This phenolic hydroxyl group allows tyrosine to participate in hydrogen bonding, a key interaction for stabilizing protein secondary and tertiary structures. vulcanchem.combritannica.com The aromatic ring itself can engage in π-stacking interactions, which are also significant in controlling protein folding. acs.org

Leucine (Leu) is a nonpolar, aliphatic amino acid with a branched isobutyl side chain. vulcanchem.combritannica.com Its hydrophobic nature means it tends to be buried within the core of globular proteins in aqueous environments, contributing to the hydrophobic effect that drives protein folding. britannica.com While less stabilizing than alanine, leucine is a common residue in alpha-helices. nih.gov Research has shown that a specific spatial arrangement (i, i+4) between tyrosine and leucine can result in a helix-stabilizing interaction. nih.gov

The combination of tyrosine's potential for polar and aromatic interactions with leucine's hydrophobicity gives the Tyr-Leu dipeptide a distinct physicochemical profile that is explored in various biochemical contexts. nih.govtandfonline.com

Table 2: Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Side Chain Type | Key Characteristics |

|---|---|---|---|

| Tyrosine | Tyr, Y | Aromatic, Polar (uncharged) | Contains a phenol group; can participate in hydrogen bonding and π-stacking. vulcanchem.combritannica.comacs.org |

| Leucine | Leu, L | Aliphatic, Nonpolar | Hydrophobic; contributes to protein folding via the hydrophobic effect. vulcanchem.combritannica.com |

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Z-Tyrosyl-Leucine amide |

| Tyrosine | Tyr, Y |

| Leucine | Leu, L |

| Benzyloxycarbonyl | Z, Cbz |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| t-butyloxycarbonyl | Boc |

| Benzyl chloroformate | Z-Cl |

| Hydrogen bromide | HBr |

Structure

3D Structure

特性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-15(2)12-19(21(24)28)25-22(29)20(13-16-8-10-18(27)11-9-16)26-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWWMILNKWCAPU-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of Z Tyr Leu Nh2

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for both purifying Z-Tyr-Leu-NH2 after synthesis and for verifying its purity. The choice of technique depends on the required resolution and the scale of the analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a principal method for evaluating the purity of this compound. vulcanchem.com This technique is also invaluable for monitoring the progress of the peptide synthesis reaction, allowing for optimization of reaction conditions to maximize yield and minimize impurities. rsc.orgresearchgate.net

A typical HPLC analysis for this compound would employ a reversed-phase column, such as a C18 column. vulcanchem.comhplc.eu The separation is achieved by using a gradient elution system, commonly a mixture of water and an organic solvent like acetonitrile, with a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. vulcanchem.comhplc.eu The eluting compound is detected by its absorbance of ultraviolet (UV) light, typically at wavelengths between 220 and 280 nm, which corresponds to the aromatic rings in the Z- and Tyr- groups. vulcanchem.com The purity of the sample is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal secondary peaks. ekb.eg

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase C18, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A time-dependent linear gradient from A to B |

| Flow Rate | ~1 mL/min |

| Detection | UV absorbance at 220-280 nm |

| Expected Result | A major peak corresponding to the product, with purity often exceeding 95% |

This table presents a generalized set of HPLC conditions. Actual parameters may be adjusted to optimize the separation for specific equipment and sample characteristics.

Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) for Advanced Separation

For even higher resolution and faster analysis times, Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) is employed. actascientific.comresearchgate.net UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC, which results in significantly improved separation efficiency. researchgate.net This enhanced resolving power is particularly useful for separating this compound from closely related impurities or isomers that may not be resolved by standard HPLC. researchgate.netnih.gov The fundamental principles of separation in RP-UPLC are the same as in HPLC, relying on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. nih.govresearchgate.net The use of UPLC can provide a more accurate assessment of purity and is often coupled with mass spectrometry for comprehensive analysis. sartorius.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is an indispensable tool for the characterization of this compound, providing precise molecular weight information and valuable structural insights through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing peptides like this compound. nih.govresearchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. wiley-vch.de For this compound, this typically results in the observation of the protonated molecule, [M+H]+. csic.es The high accuracy of modern mass spectrometers allows for the determination of the monoisotopic mass of the compound, which can be compared to the calculated theoretical mass to confirm its elemental composition.

Table 2: ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|

| [M+H]⁺ | 471.24 | Typically within a few ppm of the calculated value |

The observed m/z value is instrument-dependent and should be very close to the calculated value for a positive identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Sequence Verification

Tandem Mass Spectrometry (MS/MS) provides a deeper level of structural information by fragmenting the parent ion (in this case, the [M+H]+ ion of this compound) and analyzing the resulting fragment ions. acs.orgmtoz-biolabs.com This process, often achieved through collision-induced dissociation (CID), breaks the peptide bonds at specific locations. sepscience.com The resulting fragment ions, primarily b- and y-type ions, are characteristic of the amino acid sequence. sepscience.comnih.gov For example, the b1 ion would correspond to the Z-Tyr moiety, while the y1 ion would represent the Leu-NH2 fragment. By analyzing the mass differences between the fragment ions, the amino acid sequence can be unequivocally confirmed. sepscience.com This technique is also crucial for distinguishing between isomers, such as this compound and Z-Leu-Tyr-NH2, as they would produce different sets of fragment ions. nih.govabterrabio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides the most detailed information about the chemical structure of this compound in solution. biopchem.education By analyzing the interactions of atomic nuclei in a magnetic field, NMR can confirm the connectivity of atoms and provide insights into the three-dimensional conformation of the molecule.

For this compound, ¹H NMR and ¹³C NMR are the most common experiments.

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton in the molecule. hmdb.cahmdb.ca For example, the aromatic protons of the Z-group and the tyrosine side chain will appear in a specific region of the spectrum, while the protons on the leucine (B10760876) side chain will have their own characteristic chemical shifts. hmdb.cahmdb.ca Coupling patterns between adjacent protons can be used to establish the connectivity of the carbon skeleton.

¹³C NMR: The carbon-13 NMR spectrum reveals a signal for each unique carbon atom in the molecule. bhu.ac.inhw.ac.uk The chemical shifts of these signals are indicative of the chemical environment of the carbon atoms (e.g., carbonyl, aromatic, aliphatic). hw.ac.ukucsd.edu

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further elucidate the structure by showing correlations between protons that are coupled to each other (COSY) or between protons and carbons that are separated by two or three bonds (HMBC). acs.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Z-group CH₂ | ~67 |

| Z-group C=O | ~156 |

| Tyr Cα | ~55 |

| Tyr Cβ | ~37 |

| Tyr Aromatic C | 115-156 |

| Leu Cα | ~53 |

| Leu Cβ | ~41 |

| Leu Cγ | ~25 |

| Leu Cδ | ~22, ~23 |

| Peptide C=O | ~172-175 |

These are predicted values and may vary slightly depending on the solvent and other experimental conditions.

¹H NMR and ¹³C NMR for Proton and Carbon Resonance Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure of this compound by identifying the chemical shifts of each proton and carbon atom. The specific resonance frequency of each nucleus is highly sensitive to its local electronic environment, allowing for the assignment of signals to individual atoms within the tyrosine, leucine, and the N-terminal benzyloxycarbonyl (Z) protecting group.

In ¹H NMR, key regions of the spectrum include the aromatic region (δ 6.5-7.5 ppm) for protons of the tyrosine and benzyloxycarbonyl groups, the amide proton region (δ 7.0-9.0 ppm), and the alpha-proton region (δ 4.0-5.0 ppm). chemrxiv.org The aliphatic region (δ 0.8-3.2 ppm) contains signals from the side chains of both leucine and tyrosine. chemrxiv.org

¹³C NMR spectroscopy complements the proton data by providing direct information about the carbon skeleton. ucl.ac.uk Distinct chemical shifts are observed for carbonyl carbons (δ ~170-175 ppm), aromatic carbons (δ ~115-156 ppm), and aliphatic carbons of the amino acid side chains. illinois.eduacs.org

The expected chemical shifts for this compound are compiled based on typical values for its constituent residues and the protecting group. nih.govnih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Note: Shifts are approximate and can vary based on solvent and experimental conditions)

| Proton Assignment | Residue/Group | Expected Chemical Shift (δ ppm) |

|---|---|---|

| CH₃ (δ1, δ2) | Leucine | 0.8 - 0.9 |

| CH (γ) | Leucine | 1.4 - 1.6 |

| CH₂ (β) | Leucine | 1.6 - 1.8 |

| CH₂ (β) | Tyrosine | 2.9 - 3.1 |

| CH (α) | Leucine | 4.1 - 4.3 |

| CH (α) | Tyrosine | 4.4 - 4.6 |

| CH₂ (benzyl) | Z-group | 5.1 - 5.2 |

| Aromatic (meta) | Tyrosine | 6.7 - 6.8 |

| Aromatic (ortho) | Tyrosine | 7.0 - 7.1 |

| Aromatic | Z-group | 7.2 - 7.4 |

| Amide NH | Leucine | ~7.8 |

| Amide NH₂ | C-terminus | ~7.5, ~7.7 |

| Amide NH | Tyrosine | ~8.0 |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Note: Shifts are approximate and can vary based on solvent and experimental conditions)

| Carbon Assignment | Residue/Group | Expected Chemical Shift (δ ppm) |

|---|---|---|

| CH₃ (δ1, δ2) | Leucine | 21.0 - 23.0 |

| CH (γ) | Leucine | 24.5 - 25.5 |

| CH₂ (β) | Tyrosine | 37.0 - 38.0 |

| CH₂ (β) | Leucine | 40.0 - 41.0 |

| CH (α) | Leucine | 52.0 - 53.0 |

| CH (α) | Tyrosine | 55.0 - 56.0 |

| CH₂ (benzyl) | Z-group | 66.0 - 67.0 |

| Aromatic (meta) | Tyrosine | 115.0 - 116.0 |

| Aromatic (γ) | Tyrosine | 127.0 - 128.0 |

| Aromatic | Z-group | 128.0 - 129.0 |

| Aromatic (ortho) | Tyrosine | 130.0 - 131.0 |

| Aromatic (ipso) | Z-group | 136.0 - 137.0 |

| Aromatic (ζ, OH-bearing) | Tyrosine | 155.0 - 156.0 |

| Carbonyl (urethane) | Z-group | 156.0 - 157.0 |

| Carbonyl (amide) | Tyrosine | 171.0 - 172.0 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C resonances and determining the peptide's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through-bond, typically over two to three bonds. For this compound, COSY spectra would reveal distinct spin systems for each amino acid. For instance, a correlation pathway would connect the amide proton (NH) of leucine to its alpha-proton (Hα), which in turn correlates to the beta-protons (Hβ), and so on down the side chain (Hγ to Hδ). chemrxiv.orgcore.ac.uk This allows for the differentiation of the leucine and tyrosine side-chain protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in three-dimensional space (typically <5 Å), regardless of whether they are connected by bonds. pnas.org This provides crucial conformational information. For this compound, NOESY can reveal interactions between the aromatic protons of the tyrosine residue and the side-chain protons of the leucine residue, defining the relative orientation of the two side chains. rsc.org Inter-residue NOEs, such as between the α-proton of Tyr and the amide proton of Leu, confirm the peptide sequence.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. nih.govscispace.com An HSQC spectrum of this compound would show a cross-peak for every C-H bond, directly linking the proton assignments from ¹H NMR to the carbon assignments from ¹³C NMR. hmdb.ca This is a powerful method for resolving signal overlap and confirming assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). ekb.eg This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for establishing connectivity across peptide bonds. acs.orgscienggj.org A key HMBC correlation for sequence verification would be from the amide proton of the leucine residue to the carbonyl carbon of the tyrosine residue, confirming the Tyr-Leu peptide linkage. bsu.edu.egrsc.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, provide information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a molecular fingerprint, with specific peaks corresponding to different functional groups. For this compound, the FTIR spectrum is dominated by characteristic amide, aromatic, and alkyl vibrations. uj.edu.plnih.gov The Amide I band (1600-1700 cm⁻¹), arising mainly from C=O stretching, and the Amide II band (1500-1600 cm⁻¹), from N-H bending and C-N stretching, are particularly informative about peptide secondary structure. scielo.bracs.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group/Residue |

|---|---|---|

| ~3300 | N-H Stretch | Amide (peptide bond, C-terminal amide) |

| ~3060 | Aromatic C-H Stretch | Tyrosine, Z-group |

| 2850-2960 | Aliphatic C-H Stretch | Leucine, Tyrosine side chains |

| ~1710 | C=O Stretch | Urethane carbonyl (Z-group) |

| ~1650 | Amide I (C=O Stretch) | Peptide backbone, C-terminal amide |

| ~1615 | C=C Stretch | Aromatic rings (Tyr, Z-group) |

| ~1530 | Amide II (N-H Bend, C-N Stretch) | Peptide backbone |

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as those found in aromatic rings and the carbon skeleton. acs.orgmdpi.com The Raman spectrum of this compound would prominently feature bands from the aromatic side chain of tyrosine and the benzyloxycarbonyl group, which often provide strong, sharp signals. arxiv.orgnih.gov

Table 4: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration | Functional Group/Residue |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Tyrosine, Z-group |

| ~1615 | Aromatic Ring Stretch | Tyrosine, Z-group |

| ~1450 | CH₂/CH₃ Deformation | Leucine, Tyrosine side chains |

| ~1210 | C-C Stretch (Aromatic) | Tyrosine, Z-group |

| ~1003 | Ring Breathing (Symmetric) | Phenylalanine moiety of Z-group |

Amino Acid Analysis for Compositional Verification (Post-Hydrolysis)

Amino acid analysis (AAA) is a biochemical procedure used to determine the amino acid composition of a peptide. The first step involves the complete hydrolysis of the peptide bonds to liberate the individual constituent amino acids. uni-hannover.de For this compound, this is typically achieved by heating the sample in a strong acid, such as 6 M hydrochloric acid, which cleaves the amide linkage between the tyrosine and leucine residues. nih.gov

This process breaks down the peptide into a mixture of its components: benzyloxycarbonyl-tyrosine and leucine (as the primary amide is also hydrolyzed). For quantitative analysis of the original peptide's amino acid content, the Z-group is typically removed prior to or during the hydrolysis step. The resulting hydrolysate contains free tyrosine and leucine. Subsequent analysis aims to separate and quantify these amino acids, verifying their presence and confirming their expected 1:1 molar ratio. It is important to note that acid hydrolysis can lead to partial degradation of certain amino acids, including tyrosine, which may require correction factors or alternative hydrolysis methods for precise quantification. nih.govresearchgate.net

Derivatization-Enhanced Methods for Amino Acid Detection

Following hydrolysis, the free amino acids in the mixture are often chemically modified through derivatization before analysis. This process attaches a chromophoric or fluorophoric tag to each amino acid, making them readily detectable by UV-Vis absorption or fluorescence detectors used in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC). shimadzu.comvanderbilt.edu Pre-column derivatization is a common strategy where the amino acids are tagged before being injected into the HPLC system. jasco-global.com

Several reagents are widely used for this purpose:

o-Phthalaldehyde (OPA): This reagent reacts rapidly with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives. vanderbilt.edujascoinc.com It is ideal for the sensitive detection of both tyrosine and leucine after hydrolysis.

9-Fluorenylmethyl Chloroformate (FMOC): FMOC reacts with both primary and secondary amino acids to form stable, fluorescent adducts. It is often used in automated pre-column derivatization systems, sometimes in combination with OPA, to ensure all amino acids are detected. jasco-global.comjascoinc.comlcms.cz

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance at ~254 nm. shimadzu.com

Dansyl Chloride: This reagent forms highly fluorescent dansyl-amino acid derivatives that can be separated by reversed-phase HPLC and detected with high sensitivity. vanderbilt.edu

After derivatization, the mixture is separated by HPLC, typically on a C18 column. jascoinc.com The derivatized tyrosine and leucine will elute at characteristic retention times, and the area under each peak is proportional to its concentration, allowing for accurate compositional verification.

Non-Derivatized Approaches Utilizing Liquid Chromatography-Mass Spectrometryshimadzu-webapp.eu

The direct analysis of the dipeptide derivative N-Carbobenzoxy-Tyrosine-Leucine-Amide (this compound) without prior chemical derivatization is effectively achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique leverages the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it a powerful tool for the characterization of protected peptides. Non-derivatized approaches are advantageous as they simplify sample preparation and reduce the potential for analytical artifacts, providing a more direct profile of the compound.

High-performance liquid chromatography (HPLC) is the standard for separating this compound from potential impurities and starting materials. The inherent hydrophobicity of the benzyloxycarbonyl (Z) protecting group and the amino acid side chains allows for effective retention and separation on reversed-phase columns, most commonly C18 columns.

Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the intact molecule and its fragments. For this compound, with a molecular formula of C23H29N3O5, the expected monoisotopic mass is approximately 427.2080 g/mol . In positive ion electrospray ionization (ESI) mode, the compound is typically observed as the protonated molecule, [M+H]+, at an m/z of approximately 428.21.

Detailed Research Findings

Research into the LC-MS analysis of protected dipeptides like this compound reveals common methodologies and findings. Separation is typically achieved using a gradient elution with a mobile phase consisting of water and acetonitrile, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. mdpi.com The gradient starts with a higher aqueous percentage and ramps up to a high organic percentage to elute the relatively nonpolar protected peptide.

Tandem mass spectrometry (MS/MS) is employed to confirm the structure of the peptide by fragmenting the precursor ion ([M+H]+) and analyzing the resulting product ions. The fragmentation pattern provides sequence-specific information. Key fragmentation pathways for peptides include the cleavage of the peptide backbone, leading to the formation of b- and y-type ions. For this compound, characteristic fragment ions would include those corresponding to the loss of the C-terminal amide group, cleavage of the peptide bond between tyrosine and leucine, and fragmentation of the Z-group. The presence of the tyrosine residue can be indicated by an immonium ion at m/z 136.075, while the immonium ion for leucine is found at m/z 86.1. diva-portal.org

The table below summarizes typical LC-MS parameters and expected results for the non-derivatized analysis of this compound, based on findings for similar compounds and general principles of peptide analysis.

Table 1: Representative LC-MS Parameters and Findings for this compound Analysis

| Parameter | Typical Value / Observation | Reference / Rationale |

|---|---|---|

| Liquid Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) | Common for peptide separations. mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard for peptide LC-MS. mdpi.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard for peptide LC-MS. mdpi.com |

| Gradient | 5-95% B over 15-30 minutes | Typical for eluting protected peptides. rsc.org |

| Flow Rate | 0.2-0.6 mL/min | Dependent on column dimensions. rsc.org |

| Detection | UV at 220-280 nm (for HPLC) | Aromatic rings in Z-group and Tyrosine absorb UV light. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Standard for peptide analysis. nih.gov |

| Precursor Ion (MS1) | m/z ~428.2 [M+H]⁺ | Calculated from molecular formula C23H29N3O5. abterrabio.com |

| Tandem MS (MS/MS) | ||

| Collision Energy | Variable (e.g., 20-40 eV) | Optimized to produce informative fragment ions. |

| Key Fragment Ions (m/z) | b₂-ion (Z-Tyr) | Provides sequence information. |

| y₁-ion (Leu-NH₂) | Provides sequence information. | |

| Immonium Ion (Tyr) | m/z 136.075, characteristic of Tyrosine. diva-portal.org | |

| Immonium Ion (Leu) | m/z 86.1, characteristic of Leucine. |

Biochemical Reactivity and Enzymatic Interactions of Z Tyr Leu Nh2 in Vitro

Substrate Specificity in Proteolytic Systems

Z-Tyr-Leu-NH2 serves as a valuable substrate for investigating the specificity of various proteases, particularly those that recognize and cleave peptide bonds involving hydrophobic amino acid residues.

Interaction with Serine Proteases as a Model Substrate

This compound is a recognized substrate for serine proteases, most notably chymotrypsin (B1334515). Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids, such as tyrosine, phenylalanine, and tryptophan, which fit into the enzyme's S1 hydrophobic pocket. wikipedia.org The tyrosine residue in this compound fulfills this requirement, making the Tyr-Leu bond a target for hydrolytic cleavage. While chymotrypsin's primary specificity is for aromatic residues, it also demonstrates activity towards other hydrophobic residues like leucine (B10760876) at the P1 position, albeit at a slower rate. wikipedia.org The utility of related compounds in enzymatic reactions has been demonstrated, such as the synthesis of Bthis compound with a 90% yield using immobilized α-chymotrypsin, which underscores the strong interaction between the enzyme and the Tyr-Leu peptide structure. researchgate.net Furthermore, chymotrypsin C (CTRC), another serine protease, is noted for its significantly higher activity on leucyl peptide bonds compared to other chymotrypsins, suggesting it would also effectively process this compound. nih.gov

Kinetic Studies of Enzymatic Hydrolysis and Transpeptidation Reactions

Kinetic analysis of the enzymatic processing of this compound and similar peptides provides quantitative insights into enzyme efficiency and substrate suitability. While specific kinetic constants for this compound are not extensively documented in a single source, data from related substrates allow for a comparative understanding. For instance, studies with the cysteine protease papain on fluorescently labeled oligopeptides have shown that secondary enzyme-substrate interactions significantly impact catalytic efficiency. The rate constant for the hydrolysis of the Glu-Leu bond was found to be approximately 140 times greater for a hexapeptide substrate compared to a pentapeptide, highlighting the importance of amino acids beyond the primary cleavage site. nih.gov

In the context of transpeptidation, where an acyl-enzyme intermediate is transferred to a nucleophile other than water, this compound's components are actively used. For example, chymotrypsin catalyzes the synthesis of peptides using Z-Tyr as the acyl donor and Leu-NH2 as the amine component (nucleophile). tandfonline.com The efficiency of such synthesis reactions is influenced by the enzyme, solvent system, and the nature of the protecting groups.

Role as an Acyl Donor or Nucleophile in Enzymatic Peptide Bond Formation

In kinetically controlled enzymatic peptide synthesis, this compound's constituent parts, Z-Tyr and Leu-NH2, can serve as the acyl donor and nucleophile, respectively. Serine and cysteine proteases form a reactive acyl-enzyme intermediate with an activated acyl donor. nih.gov This intermediate can then be deacylated by a nucleophile, such as an amino acid amide, to form a new peptide bond. pu-toyama.ac.jp

Studies have demonstrated the synthesis of various dipeptides using this principle. For example, chymotrypsin has been used to synthesize Z-Tyr-Gly-NH2 from Z-Tyr and Gly-NH2. tandfonline.comtandfonline.com Similarly, Leu-NH2 has been successfully used as a nucleophile in reactions with various N-acyl amino acids. tandfonline.comresearchgate.net The yield of these synthetic reactions is a strong indicator of the enzyme's specificity. Chymotrypsin, for instance, shows a high yield when Leu-NH2 is the nucleophile, reflecting its preference for hydrophobic residues. tandfonline.com

The table below illustrates the substrate specificity of chymotrypsin in peptide synthesis, highlighting the effectiveness of Leu-NH2 as an amine component (nucleophile).

| Enzyme | Acyl Donor | Amine Component | Yield (%) |

| Chymotrypsin | Z-Tyr | Gly-NH2 | 33.4 |

| Chymotrypsin | Z-Tyr | Tyr-NH2 | 11.1 |

| Chymotrypsin | Z-Tyr | Leu-NH2 | 63.3 |

| Chymotrypsin | Z-Tyr | Arg-NH2 | 0.0 |

| My(66)Csin | Z-Tyr | Leu-NH2 | 91.0 |

| My(66)Csin refers to myristoyl-modified chymotrypsin. Data sourced from a study on peptide synthesis by modified and unmodified enzymes. tandfonline.com |

Influence of Protecting Groups on Enzymatic Recognition and Efficiency

The Z-group is a widely used Nα-urethane protection in peptide synthesis. wiley-vch.de Research has shown that the N-terminal blocking group can remarkably contribute to the interaction with the target enzyme. unimi.it For example, modifying chymotrypsin by introducing a Z-group to its surface amino groups was found to enhance its catalytic activity for peptide synthesis in aqueous-organic media. tandfonline.com This modified enzyme, Z(20)Csin, catalyzed the synthesis of Z-Tyr-Gly-NH2 in higher yields and over a broader range of organic solvent concentrations compared to the unmodified enzyme. tandfonline.com

The C-terminal amide is also significant. In one study, Aspergillus acid carboxypeptidase was unable to hydrolyze this compound, showing a relative activity of zero, whereas the corresponding peptide with a free carboxyl terminus, Z-Tyr-Leu, was hydrolyzed very effectively. tandfonline.com This indicates a strict specificity of this particular enzyme for a free C-terminal carboxyl group.

The following table presents data on the enzymatic conversion of various protected peptides, illustrating the impact of the protecting groups and peptide sequence on reactivity.

| Acyl Donor | Nucleophile | Enzyme System | Conversion/Yield |

| Z-Phe-OCam | H-Leu-NH2 | Immobilized α-chymotrypsin | 84% Conversion |

| Ac-Tyr-OEt | H-Leu-NH2 | Immobilized α-chymotrypsin | 98% Yield |

| Boc-Tyr-OCam | H-Leu-NH2 | Immobilized α-chymotrypsin | 10% Conversion |

| Z-Tyr-OH | H-Gly-NH2 | Z(20)Csin | ~35% Yield (in 40% DMF) |

| Ac-Tyr-OEt | H-(D)Leu-NH2 | Immobilized α-chymotrypsin | 85% Yield |

| Data compiled from studies on enzymatic peptide synthesis. tandfonline.comresearchgate.net |

Stereochemical Considerations in Enzyme-Substrate Interactions (L- and D-Amino Acid Configurations)

Enzymes are chiral catalysts, and their interactions with substrates are highly dependent on the stereochemistry of the substrate's constituent amino acids. Proteases typically exhibit strong stereoselectivity, preferentially binding and acting upon substrates composed of L-amino acids.

The importance of stereochemistry is evident in comparative studies. For example, in a tryptic hydrolysis study, a peptide containing all L-amino acids was hydrolyzed much more rapidly than its diastereomer containing a single D-amino acid at the P1' position. pnas.org Similarly, thermolysin-catalyzed synthesis shows marked stereospecificity; Z-Ala-Gly-OH is an excellent acyl donor, whereas its diastereomer Z-D-Ala-Gly-OH is completely inactive. pnas.org

With papain, it was observed that while the enzyme could recognize and form an intermediate with both L- and D-stereoisomers of an amino acid ester, the subsequent aminolysis step to form a peptide bond was significantly slower for the D-isomer. acs.org This indicates that the reduced catalytic activity towards D-amino acids arises from the second step of the reaction. acs.org Another study demonstrated that while Ac-Tyr-OEt and H-Leu-NH2 react to completion (98% yield), the reaction with H-(D)Leu-NH2 results in a lower yield of 85%, confirming stereochemical preference. researchgate.net

In the case of Aspergillus acid carboxypeptidase, the enzyme showed activity towards Z-Tyr-Leu but zero activity towards Z-Tyr-D-Leu, demonstrating absolute stereospecificity for the L-configuration at the P1' position. tandfonline.com

Z Tyr Leu Nh2 As a Building Block in Complex Peptide Synthesis

Strategic Incorporation into Larger Oligopeptide and Polypeptide Constructs

The Tyr-Leu sequence itself is found in various biologically active peptides. For instance, α-Lactorphine, a peptide derived from whey proteins, has an N-terminal Tyr-Leu sequence and exhibits high ACE inhibitory activity. researchgate.net The use of a pre-formed Z-Tyr-leu-NH2 block ensures the correct and efficient incorporation of this specific and often critical dipeptide sequence into larger target molecules.

Application in Convergent Synthesis Approaches for Segment Coupling

Convergent synthesis is a powerful strategy for producing large peptides and small proteins. Instead of building the peptide linearly from one end to the other (linear synthesis), this method involves the independent synthesis of several smaller peptide fragments, which are then joined together. aiche.org This approach offers several advantages, including easier purification of intermediate fragments and a reduced risk of cumulative errors over a long linear synthesis. aiche.orgmdpi.com

This compound is well-suited for use as a C-terminal fragment in a convergent strategy. The Z-group on the N-terminus effectively blocks that end from further reaction, while the leucine's carboxyl group (prior to amidation) would be activated to couple with the N-terminus of another protected peptide fragment in solution. wikipedia.org Once the larger segments are assembled, the final step would involve coupling the this compound fragment to the N-terminus of the main peptide chain after its own protecting group is removed. This ensures the final product has the desired Tyr-Leu sequence at its C-terminus, complete with the critical amide cap.

Table 2: Comparison of Linear vs. Convergent Peptide Synthesis

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step addition of single amino acids from C- to N-terminus. | Synthesis of multiple peptide fragments, followed by their coupling. aiche.org |

| Efficiency | Can be slow for long peptides due to the high number of reaction cycles. | More efficient for long peptides as fragments are prepared in parallel. mdpi.com |

| Purification | Purification of the final product can be challenging due to closely related impurities (deletion sequences). aiche.org | Purification of smaller fragments is simpler, leading to a purer final product. |

| Role of this compound | Could be added sequentially (Z-Tyr followed by Leu-NH2). | Can be used as a complete, pre-synthesized C-terminal fragment for the final coupling step. |

Utilization in the Development of Peptide Libraries and Analogues

Peptide libraries are large collections of diverse peptides used in drug discovery and biological research to screen for new ligands, inhibitors, or substrates. americanpeptidesociety.orgnih.gov The dipeptide this compound can serve as a scaffold or starting point for creating a focused library of peptide analogues.

The synthesis of such a library could proceed in several ways:

N-terminal Modification: The Z-protecting group can be removed to expose the N-terminal amine of the tyrosine residue. This free amine can then be coupled with a wide variety of other amino acids or chemical moieties, generating a library where the Tyr-leu-NH2 core remains constant. nih.gov

Side-Chain Modification: The phenolic side chain of tyrosine offers a site for further chemical modification, allowing for the introduction of labels, cross-linkers, or other functional groups to explore structure-activity relationships.

This approach allows researchers to systematically investigate how changes to the peptide sequence, while maintaining the core Tyr-Leu-amide structure, affect its biological activity. This is a key process in optimizing peptide-based drug candidates. biotage.com

Enabling Synthesis of Peptides with Defined C-terminal Amides

A large number of naturally occurring peptides and peptide hormones feature a C-terminal amide (-CONH2) instead of a carboxylic acid (-COOH). protpi.chnih.gov This modification is not merely a minor structural change; it is often critical for the peptide's biological function. nih.gov C-terminal amidation neutralizes the negative charge of the carboxyl group, which can lead to:

Increased Biological Activity: The amide group can be crucial for receptor binding and signal transduction. protpi.ch

Enhanced Stability: The amide bond is more resistant to degradation by cellular carboxypeptidases, thereby increasing the peptide's half-life in the body. protpi.chcore.ac.uk

Improved Structural Integrity: Amidation can help stabilize secondary structures like α-helices within the peptide. nih.gov

By using this compound as a building block, the C-terminal amide is incorporated into the peptide chain from the outset. This is often more efficient than synthesizing a peptide with a C-terminal carboxylic acid and then attempting to convert it to an amide, a process which can be challenging and may introduce side products. nih.gov Alternatively, solid-phase synthesis often relies on specialized resins (like Rink Amide or PAL resins) to generate C-terminal amides. ias.ac.inpeptide.com Using a pre-formed building block like this compound provides a direct and reliable method to ensure the final, complex peptide possesses this essential functional group.

Structural Modulations of the Z Tyr Leu Nh2 Motif and Their Impact on Chemical/biochemical Interactions

Impact of N-terminal Protecting Group Variations (e.g., Fmoc, Boc, Acetyl) on Reactivity

The N-terminal protecting group is a critical determinant of a peptide's chemical behavior. The benzyloxycarbonyl (Z) group in Z-Tyr-Leu-NH2 imparts a notable hydrophobic character to the N-terminus and is instrumental in synthetic strategies, preventing unwanted side reactions. vulcanchem.com Variations of this protecting group, such as Fluorenylmethyloxycarbonyl (Fmoc), tert-Butyloxycarbonyl (Boc), and Acetyl (Ac), significantly alter the electronic and steric properties of the N-terminus, thereby influencing its reactivity.

The acetyl group, as seen in compounds like N-Acetyl-L-tyrosine Amide, provides a neutral, stable N-terminus that can mimic post-translational modifications in natural proteins. chemicalbook.com This modification can alter the peptide's susceptibility to aminopeptidases and change its interaction profile with biological targets. nih.gov Research on other peptides has shown that N-terminal acetylation can enhance stability against enzymatic degradation. researchgate.net

The following table summarizes the properties of common N-terminal protecting groups:

Interactive Table: Properties of N-Terminal Protecting Groups| Protecting Group | Chemical Nature | Key Features | Impact on Reactivity |

|---|---|---|---|

| Benzyloxycarbonyl (Z) | Urethane-type | Hydrophobic; stable to mild acid and catalytic hydrogenation | Protects the N-terminus during synthesis; influences hydrophobicity and receptor interaction. vulcanchem.com |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile | Bulky; UV active | Commonly used in solid-phase synthesis; its size can sterically hinder enzyme binding. calstate.edu |

| tert-Butyloxycarbonyl (Boc) | Acid-labile | Less bulky than Fmoc | Widely used in peptide synthesis; its removal under acidic conditions can affect acid-sensitive residues. tandfonline.com |

| Acetyl (Ac) | Neutral amide | Small; mimics natural N-terminal acetylation | Increases enzymatic stability by blocking aminopeptidases; can alter biological activity. chemicalbook.comresearchgate.net |

Effect of C-terminal Modifications (e.g., -OH, -OMe, -OEt) on Chemical and Enzymatic Reactivity

Modifications at the C-terminus of the Tyr-Leu motif, such as converting the amide (-NH2) to a carboxylic acid (-OH) or an ester (e.g., -OMe, -OEt), have profound effects on the molecule's chemical and enzymatic reactivity. researchgate.netjpt.com The C-terminal amide of this compound is crucial as it removes the negative charge of a carboxylate, which can enhance stability against certain carboxypeptidases and improve membrane permeability. jpt.comformulationbio.com

Replacing the amide with a carboxylic acid (Z-Tyr-Leu-OH) introduces a negative charge at physiological pH, which can alter solubility and interactions with enzyme active sites that have specific charge requirements. jpt.com This change can significantly impact how the peptide binds to its target. researchgate.net

The table below outlines the effects of different C-terminal modifications.

Interactive Table: Effects of C-Terminal Modifications| Modification | Charge at pH 7 | Key Features | Impact on Chemical and Enzymatic Reactivity |

|---|---|---|---|

| Amide (-NH2) | Neutral | Mimics many natural peptides; increases stability against some carboxypeptidases. formulationbio.comcreative-peptides.com | Generally enhances biological half-life; can improve cell permeability. formulationbio.com |

| Carboxylic Acid (-OH) | Negative | Introduces a negative charge; increases polarity. | Can alter binding to enzymes sensitive to charge; may decrease membrane permeability. researchgate.netjpt.com |

| Methyl Ester (-OMe) | Neutral | Small ester group; can be a substrate for esterases. | Can act as a prodrug, releasing the active carboxylic acid form; may alter enzyme binding compared to the amide. formulationbio.comnih.gov |

| Ethyl Ester (-OEt) | Neutral | Larger ester group than -OMe; also a potential substrate for esterases. | Similar to -OMe but with different steric bulk, potentially affecting the rate of enzymatic hydrolysis and receptor affinity. formulationbio.comnih.gov |

Influence of Tyrosine and Leucine (B10760876) Side Chain Analogues

Substitution with Non-Canonical Amino Acids or Pseudoproline Dipeptides

The substitution of Tyrosine or Leucine with non-canonical amino acids or the incorporation of pseudoproline dipeptides introduces significant structural and functional diversity. Non-canonical amino acids can introduce novel chemical functionalities, steric bulk, or conformational constraints that can drastically alter the peptide's interaction with enzymes. For example, replacing a residue with a bulkier or more hydrophobic analogue can enhance binding affinity through increased van der Waals or hydrophobic interactions within an enzyme's active site.

Pseudoproline dipeptides, which are formed from Ser, Thr, or Cys residues, introduce a "kink" in the peptide backbone, similar to proline. nih.govchempep.com This disruption of secondary structures like β-sheets can increase the solubility and improve the efficiency of peptide synthesis, particularly for difficult sequences. nih.govchempep.comsci-hub.se In the context of this compound, introducing a pseudoproline, for instance by replacing the Tyr-Leu sequence with a Tyr(Ψ)-Leu dipeptide, would be expected to induce a turn-like conformation. This can pre-organize the peptide into a bioactive conformation, potentially enhancing its affinity for a target receptor or enzyme. The use of pseudoproline dipeptides has been shown to be effective in synthesizing complex peptides and modulating their conformational properties. googleapis.comgoogle.comresearchgate.net

Stereoisomeric Substitutions (D-Tyr, D-Leu) and Their Effect on Chemical and Enzymatic Processes

The stereochemistry of amino acids is fundamental to their biological activity. Natural peptides are composed of L-amino acids. Substituting L-Tyrosine or L-Leucine with their D-enantiomers (D-Tyr or D-Leu) in the this compound scaffold results in diastereomeric peptides with distinct three-dimensional structures. This change can have a dramatic effect on enzymatic processes.

Conformational Analysis of Modified this compound Derivatives in Solution

The three-dimensional conformation of a peptide in solution is intimately linked to its biological activity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful tools for studying the solution conformation of this compound and its modified derivatives.

NMR studies, including the analysis of chemical shifts, coupling constants (like ³J(HNHα)), and Nuclear Overhauser Effects (NOEs), can provide detailed information about the torsion angles (φ, ψ, and χ) of the peptide backbone and side chains. rsc.orgacs.orgacs.org For example, the temperature dependence of amide proton chemical shifts can reveal which protons are involved in intramolecular hydrogen bonds, a key feature of stable secondary structures like β-turns and helices. acs.orgnih.gov

By comparing the NMR spectra of this compound with its modified analogues (e.g., those with different protecting groups, C-terminal modifications, or stereochemistry), researchers can elucidate how these structural changes perturb the conformational landscape of the peptide. cdnsciencepub.comresearchgate.net For instance, the introduction of a pseudoproline is expected to induce a significant conformational change, favoring a β-turn structure, which can be confirmed by specific NOE patterns. nih.govacs.org Similarly, the substitution of an L-amino acid with its D-isomer will alter the accessible conformational space, leading to different preferred structures in solution. cdnsciencepub.com Computational methods, such as molecular mechanics, can complement experimental data to build and refine models of the peptide's solution conformation. rsc.orgresearchgate.net

Correlation of Structural Changes with In Vitro Enzyme Kinetic Parameters (e.g., Substrate Turnover, Inhibition Constants)

The ultimate goal of studying structural modifications is often to understand and modulate a peptide's interaction with enzymes. In vitro enzyme kinetic assays provide quantitative data to correlate structural changes with biological activity. Key parameters include the Michaelis constant (Km), which reflects the substrate's affinity for the enzyme, the catalytic constant (kcat), representing the turnover rate, and the inhibition constant (Ki), which measures the potency of an inhibitor.

By systematically testing a library of modified this compound derivatives against a target enzyme (e.g., a peptidase), a structure-activity relationship (SAR) can be established. vulcanchem.com For example, modifications to the N- or C-terminus that increase hydrophobicity might lead to a lower Km (higher affinity) if the enzyme's active site has a hydrophobic pocket. Conversely, steric hindrance introduced by a bulky protecting group could increase Km or decrease kcat.

The table below illustrates how kinetic parameters might change with structural modifications, based on general principles of enzyme-ligand interactions.

Interactive Table: Hypothetical Enzyme Kinetic Data for Modified this compound Derivatives| Compound | Modification | Target Enzyme | Km (µM) | kcat (s⁻¹) | Ki (µM) |

|---|---|---|---|---|---|

| This compound | Parent Compound | Peptidase A | 50 | 10 | - |

| Fmoc-Tyr-Leu-NH2 | N-terminal Fmoc | Peptidase A | 75 | 5 | - |

| Ac-Tyr-Leu-NH2 | N-terminal Acetyl | Peptidase A | 40 | 12 | - |

| Z-Tyr-Leu-OH | C-terminal Acid | Peptidase A | 150 | 2 | - |

| Z-D-Tyr-Leu-NH2 | D-Tyr substitution | Peptidase A | >1000 | <0.1 | 25 |

| Z-Tyr(Ψ)-Leu-NH2 | Pseudoproline | Peptidase B | - | - | 5 |

This table is illustrative and contains hypothetical data.

Studies on various peptide inhibitors have shown that even minor structural changes can lead to significant differences in inhibition constants (Ki). calstate.edunih.govtandfonline.com For instance, the introduction of specific functional groups can turn a substrate into a potent inhibitor. The stereochemistry of the peptide is also critical, as the incorrect enantiomer may bind weakly or not at all, resulting in a much higher Ki value. acs.org By correlating these kinetic data with the conformational analyses, a comprehensive understanding of how structural modulations of the this compound motif govern its biochemical interactions can be achieved.

Computational and Theoretical Investigations of Z Tyr Leu Nh2

Molecular Docking Studies for Predicting Enzyme-Substrate/Inhibitor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Z-Tyr-leu-NH2, docking studies are instrumental in understanding its role as an enzyme inhibitor.

Research has shown that this compound can act as an inhibitor for enzymes like α-chymotrypsin. arkat-usa.orgrsc.org This serine endopeptidase preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, phenylalanine, and leucine (B10760876). arkat-usa.org Molecular docking simulations help to visualize and analyze the interactions between this compound and the active site of such enzymes.

These studies typically reveal key interactions that stabilize the enzyme-inhibitor complex. For instance, the aromatic ring of the tyrosine residue in this compound can form π-π stacking interactions with aromatic residues like tryptophan in the enzyme's active site. nih.govresearchgate.net Additionally, hydrogen bonds can form between the amide groups of the peptide and polar residues within the binding pocket. nih.govresearchgate.net The leucine residue contributes to hydrophobic interactions, further anchoring the inhibitor in the active site. nih.gov The binding energy, often calculated as a docking score, provides a quantitative measure of the binding affinity. A lower docking score generally indicates a more stable complex. cabidigitallibrary.org

Table 1: Key Interactions of this compound with Protease Active Sites Predicted by Molecular Docking

| Interacting Residue in this compound | Type of Interaction | Potential Interacting Enzyme Residues |

| Tyrosine (aromatic ring) | π-π Stacking, Hydrophobic | Tryptophan, Phenylalanine, Tyrosine |

| Tyrosine (hydroxyl group) | Hydrogen Bond | Histidine, Serine |

| Leucine (isobutyl side chain) | Hydrophobic | Leucine, Valine, Isoleucine |

| Peptide Backbone (amide groups) | Hydrogen Bond | Glutamine, Asparagine, Serine |

| Z-group (benzyloxycarbonyl) | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine |

This table is a generalized representation based on common interactions observed in peptide-protein docking studies.

Molecular Dynamics Simulations for Conformational Dynamics in Different Environments

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of this compound over time, both in solution and when bound to a protein. biorxiv.orgbiorxiv.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's flexibility and how it adapts its shape in different environments. biorxiv.orgbiorxiv.org

MD simulations can reveal the ensemble of conformations that this compound can adopt in various solvents, such as water or dimethyl sulfoxide. core.ac.ukresearchgate.net The polarity of the solvent can significantly influence the peptide's conformation by affecting intramolecular hydrogen bonds and the orientation of the side chains. researchgate.netuni-regensburg.de For instance, in a polar solvent like water, the molecule might adopt a more extended conformation to maximize hydrogen bonding with water molecules. In a less polar environment, or within the hydrophobic active site of an enzyme, it might fold into a more compact structure stabilized by intramolecular interactions. researchgate.net

When studying the enzyme-bound state, MD simulations can assess the stability of the docked pose and identify conformational rearrangements that occur upon binding. biorxiv.orgmdpi.com These simulations can also highlight the role of specific water molecules in mediating the interaction between the peptide and the enzyme. plos.org

Table 2: Influence of Environment on the Conformation of Tyr-Leu Containing Peptides

| Environment | Predominant Conformational Features | Driving Forces |

| Aqueous Solution (Polar) | Extended conformations, high flexibility | Hydrogen bonding with water, solvent screening of intramolecular interactions |

| Non-polar Solvents | More compact, folded structures | Intramolecular hydrogen bonds, van der Waals interactions |

| Enzyme Active Site (Hydrophobic Pocket) | Constrained conformation, specific side-chain orientations | Hydrophobic effect, specific interactions with enzyme residues |

This table summarizes general trends observed in molecular dynamics simulations of peptides in different environments.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, charge distribution, and reactivity of this compound. arxiv.orgarxiv.org These methods provide a more fundamental understanding of the molecule's properties compared to classical molecular mechanics used in docking and MD simulations. acs.org

Calculations such as Density Functional Theory (DFT) can be used to determine the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org The energy and shape of these orbitals are crucial for predicting the molecule's reactivity and its ability to participate in chemical reactions, such as the nucleophilic attack involved in enzyme catalysis or inhibition.

Furthermore, quantum chemical methods can be used to accurately calculate the partial charges on each atom of this compound. This information is vital for understanding electrostatic interactions with the enzyme's active site and for refining the force fields used in molecular dynamics simulations. By providing a detailed picture of the electron distribution, these calculations can help explain the strength and nature of non-covalent interactions like hydrogen bonds and π-π stacking. acs.orgmit.edu

De Novo Design Principles for Peptidomimetics Based on the Tyr-Leu Motif

The Tyr-Leu dipeptide motif serves as a valuable starting point for the de novo design of peptidomimetics—molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. uminho.ptupc.edu The computational insights gained from studying this compound are crucial in this design process.

The principle of de novo design involves creating novel molecular structures from scratch, often using computational algorithms. plos.orgrsc.org The design process for peptidomimetics based on the Tyr-Leu motif would typically involve:

Identifying the Pharmacophore: The essential functional groups of the Tyr-Leu motif responsible for its biological activity are identified. This includes the aromatic ring and hydroxyl group of tyrosine and the hydrophobic side chain of leucine.

Scaffold Hopping: The peptide backbone is replaced with a non-peptide scaffold that maintains the correct spatial orientation of the pharmacophoric elements. vaia.com This can involve using rigid cyclic structures or other organic frameworks to constrain the molecule into its bioactive conformation, which can be predicted from molecular dynamics simulations. rsc.orgvaia.com

Side Chain Modification: The tyrosine and leucine side chains can be modified or replaced with bioisosteres—substituents with similar physical or chemical properties—to improve potency, selectivity, or pharmacokinetic properties. vaia.com For example, the tyrosine residue might be replaced with other aromatic or heteroaromatic groups.

Computational Evaluation: The newly designed molecules are then computationally evaluated for their predicted binding affinity (using molecular docking), conformational stability (using MD simulations), and electronic properties (using quantum chemical calculations) before being synthesized and tested experimentally. rsc.orgnih.gov

This iterative process of design, computational evaluation, and experimental validation allows for the rational development of novel therapeutic agents based on the structural and functional information derived from the Tyr-Leu motif. nih.gov

Q & A

Q. What collaborative frameworks improve interdisciplinary this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。